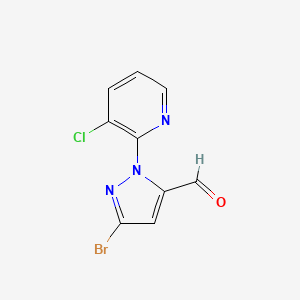
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde acts as a fluorescent probe by binding to metal ions and undergoing a structural change that results in fluorescence emission.
Biochemical and Physiological Effects:
Studies have reported that 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has anticancer activity by inhibiting the growth of cancer cells. It has been suggested that this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been reported to have antifungal activity against various fungal strains. It has also been suggested that this compound acts as a fluorescent probe by binding to metal ions and undergoing a structural change that results in fluorescence emission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde in lab experiments is its potential applications in various fields of science. This compound has been reported to have anticancer activity, antifungal activity, and potential use as a fluorescent probe for detecting metal ions. Additionally, 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde can be synthesized using various methods and has been reported to yield in good amounts. One of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde.
Orientations Futures
There are several future directions for the study of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for detecting metal ions. Another direction is to study its mechanism of action to fully understand its biochemical and physiological effects. Additionally, further studies are needed to explore the potential use of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde in drug development and its potential as a therapeutic agent.
Méthodes De Synthèse
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been synthesized using various methods. One of the most common methods involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by bromination using N-bromosuccinimide (NBS) and oxidation with potassium permanganate. Another method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-amino-5-bromo-2-pyrazole in the presence of acetic acid. Both methods have been reported to yield 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde in good yields.
Applications De Recherche Scientifique
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been studied for its potential applications in various fields of science. This compound has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Additionally, 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been reported to have antifungal activity against various fungal strains.
Propriétés
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGNNZJDBZRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/no-structure.png)
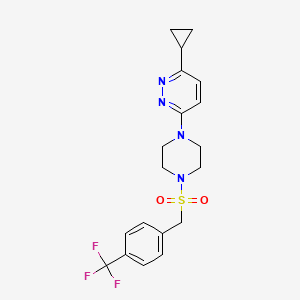
![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)
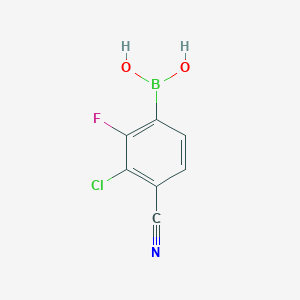
![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)

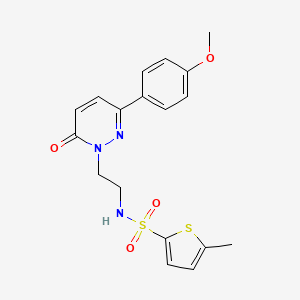
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)
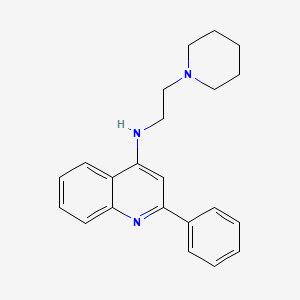
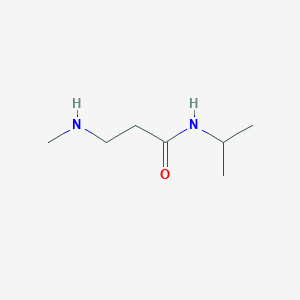
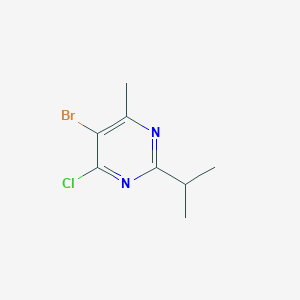
![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)